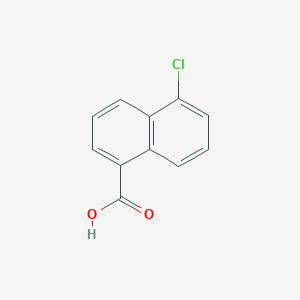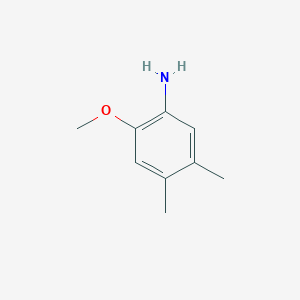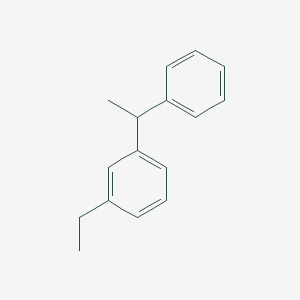
Benzene, 1-ethyl-3-(1-phenylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-ethyl-3-(1-phenylethyl)-, also known as Ethylphenidate, is a synthetic compound that belongs to the class of psychostimulant drugs. It is a derivative of methylphenidate and has gained popularity as a research chemical due to its potential use in the treatment of attention deficit hyperactivity disorder (ADHD).
作用機序
The mechanism of action of Benzene, 1-ethyl-3-(1-phenylethyl)-te involves the inhibition of the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which helps to improve attention and focus.
生化学的および生理学的効果
The biochemical and physiological effects of Benzene, 1-ethyl-3-(1-phenylethyl)-te include increased heart rate, blood pressure, and body temperature. It also causes an increase in the levels of dopamine and norepinephrine in the brain, which leads to improved attention and focus.
実験室実験の利点と制限
One advantage of using Benzene, 1-ethyl-3-(1-phenylethyl)-te in lab experiments is that it is a potent psychostimulant drug that can be used to study the effects of dopamine and norepinephrine on the brain. However, one limitation is that it can be difficult to obtain and may require special permits and licenses.
将来の方向性
For the study of Benzene, 1-ethyl-3-(1-phenylethyl)-te include further research into its potential use in the treatment of ADHD, depression, narcolepsy, and obesity. Additionally, more studies are needed to understand the long-term effects of Benzene, 1-ethyl-3-(1-phenylethyl)-te on the brain and body. Finally, research is needed to develop new and improved synthesis methods for Benzene, 1-ethyl-3-(1-phenylethyl)-te that are more efficient and cost-effective.
合成法
The synthesis of Benzene, 1-ethyl-3-(1-phenylethyl)-te involves the reaction of ethylphenidate hydrochloride with sodium bicarbonate in the presence of water and acetone. The reaction is carried out under reflux conditions, and the resulting product is purified using a vacuum filtration method.
科学的研究の応用
Benzene, 1-ethyl-3-(1-phenylethyl)-te has been extensively studied for its potential use in the treatment of ADHD. It is believed to work by increasing the levels of dopamine and norepinephrine in the brain, which helps to improve attention and focus. Additionally, it has been studied for its potential use in the treatment of depression, narcolepsy, and obesity.
特性
CAS番号 |
18908-71-9 |
|---|---|
製品名 |
Benzene, 1-ethyl-3-(1-phenylethyl)- |
分子式 |
C16H18 |
分子量 |
210.31 g/mol |
IUPAC名 |
1-ethyl-3-(1-phenylethyl)benzene |
InChI |
InChI=1S/C16H18/c1-3-14-8-7-11-16(12-14)13(2)15-9-5-4-6-10-15/h4-13H,3H2,1-2H3 |
InChIキー |
SVYSEUKEQTUMPE-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC=C1)C(C)C2=CC=CC=C2 |
正規SMILES |
CCC1=CC(=CC=C1)C(C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



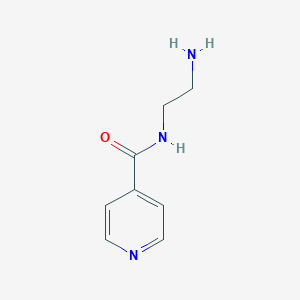
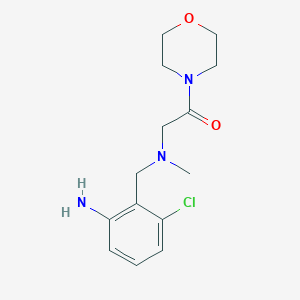
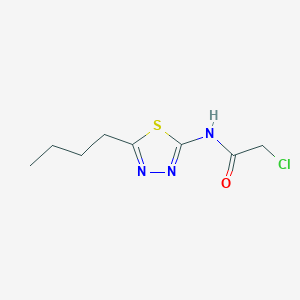

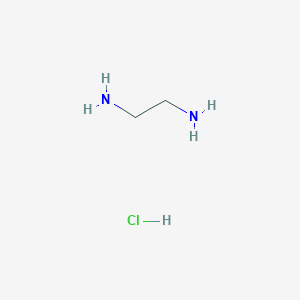


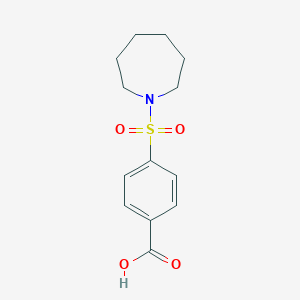

![2,4-Dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B98986.png)

